![molecular formula C19H19NO3 B6379136 2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol CAS No. 1261895-58-2](/img/structure/B6379136.png)
2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol is an organic compound that features a phenol group substituted with a formyl group and a piperidine-1-carbonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine-1-carbonyl Phenyl Intermediate: This step involves the reaction of piperidine with a phenyl isocyanate to form the piperidine-1-carbonyl phenyl intermediate.
Formylation: The intermediate is then subjected to formylation using a formylating agent such as formic acid or formic anhydride in the presence of a catalyst like phosphoric acid.
Phenol Substitution: The final step involves the substitution of the formylated intermediate with a phenol group under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products:
Oxidation: 2-Carboxy-6-[4-(piperidine-1-carbonyl)phenyl]phenol.
Reduction: 2-Hydroxymethyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The piperidine moiety can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- 2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol
- 2-Formyl-6-[4-(morpholine-1-carbonyl)phenyl]phenol
- 2-Formyl-6-[4-(pyrrolidine-1-carbonyl)phenyl]phenol
Comparison: 2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol is unique due to the presence of the piperidine moiety, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to its analogs with different cyclic amines, this compound may exhibit different binding affinities and biological activities, making it a valuable candidate for specific applications in drug development and material science.
Properties
IUPAC Name |
2-hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-13-16-5-4-6-17(18(16)22)14-7-9-15(10-8-14)19(23)20-11-2-1-3-12-20/h4-10,13,22H,1-3,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCASNMCTXPDLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685385 |
Source


|
| Record name | 2-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-58-2 |
Source


|
| Record name | 2-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


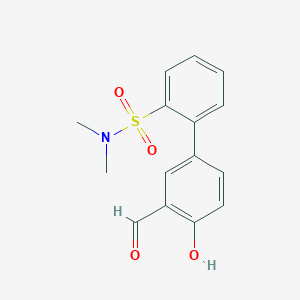
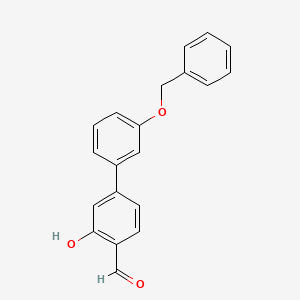

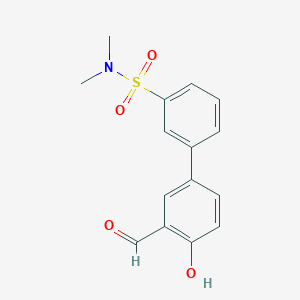


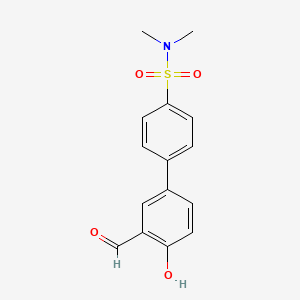
![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6379135.png)

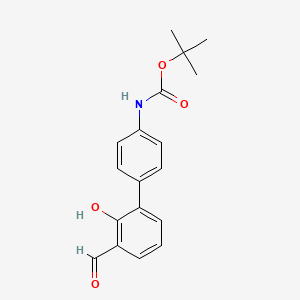
![4-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6379154.png)
![3-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6379166.png)
